hapalindole H

Description

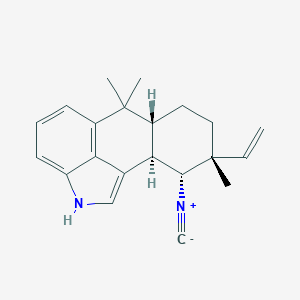

Structure

2D Structure

3D Structure

Properties

CAS No. |

101968-75-6 |

|---|---|

Molecular Formula |

C21H24N2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(2R,3R,4R,7R)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |

InChI |

InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18+,19-,21+/m1/s1 |

InChI Key |

SLUFHMQYBPOTFZ-LKRGOLFISA-N |

SMILES |

CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |

Canonical SMILES |

CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |

Origin of Product |

United States |

Total Synthesis Strategies and Methodologies for Hapalindole H and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of hapalindole H typically involves identifying key disconnections that simplify the target molecule into readily available starting materials or simpler intermediates. A common strategy focuses on the formation of the central cyclohexane (B81311) ring and its connection to the indole (B1671886) core. nih.gov One key retrosynthetic disconnection involves the oxidative enolate coupling of an indole with a cyclohexanone (B45756) derivative, which can form the core of the hapalindole and ambiguine (B12290726) families. nih.govbaranlab.org Another approach considers disconnections that allow for the assembly of the tetracyclic framework through cyclization reactions. acs.org Biosynthetic proposals have also influenced retrosynthetic strategies, suggesting disconnections based on proposed enzymatic transformations, such as Cope rearrangements and cyclization cascades. nih.govnih.gov

Pioneering Total Syntheses of this compound

Early total syntheses of hapalindole-type alkaloids, including this compound, were reported by Natsume and co-workers in the late 1980s and early 1990s. researchgate.netuchicago.edunih.gov Their work involved a Lewis acid-mediated coupling strategy to construct the core structure. researchgate.net Baran and co-workers also reported pioneering work in the synthesis of hapalindoles and fischerindoles, often employing innovative radical-based reactions and protecting-group-free approaches. baranlab.orgdivyarasayan.orgresearchgate.netorganic-chemistry.org These early syntheses laid the groundwork for subsequent, more efficient and stereocontrolled routes. researchgate.netnih.gov

Stereocontrolled Approaches and Enantiospecific Syntheses

Given the presence of multiple stereocenters in this compound, stereocontrolled and enantiospecific synthetic approaches are crucial. acs.orgresearchgate.netnih.gov Diastereoselective allylation reactions have been employed to set adjacent stereocenters. acs.org Lewis acid-catalyzed Friedel-Crafts reactions of indoles with cyclic allylic alcohols have also been utilized to achieve high regio- and diastereoselectivity. researchgate.netnih.gov Enantiospecific syntheses have been reported, often relying on chiral starting materials or asymmetric catalytic methods. researchgate.netresearchgate.netnih.govrsc.org For instance, asymmetric hydrogenation of ketones has been used to construct the chiral core structure in a divergent enantioselective synthesis of hapalindole-type alkaloids. rsc.org

Biomimetic and Cascade Cyclization Strategies

Biomimetic strategies, inspired by the proposed biosynthesis of hapalindoles, have proven effective in their synthesis. scribd.comnih.govacs.orgresearchgate.netumich.edu These approaches often involve cascade cyclization reactions that construct multiple rings and stereocenters in a single sequence. acs.orgresearchgate.netumich.edu

Oxidative Cyclization Methodologies

Oxidative cyclization reactions have been employed to form the polycyclic framework of hapalindoles. thieme-connect.comscribd.comnih.govescholarship.orgscribd.com These methodologies often involve the oxidation of an intermediate to generate a reactive species that undergoes intramolecular cyclization. thieme-connect.comscribd.com For example, oxidative aza-Prins cyclization has been used to synthesize hapalindole Q, a related analogue. thieme-connect.com

Cationic Cyclization Approaches

Cationic cyclization sequences, mirroring proposed biosynthetic pathways, have been investigated for the synthesis of the highly substituted cyclohexane ring present in hapalindoles. thieme-connect.comnih.gov These reactions involve the generation of a cationic intermediate that undergoes intramolecular attack by a nucleophilic portion of the molecule, leading to ring formation. thieme-connect.com

Prins-Type Cyclizations

Prins-type cyclizations, particularly cascade Prins-type cyclizations, have emerged as powerful tools for constructing the core scaffold of hapalindole alkaloids. scribd.comacs.orgresearchgate.netnih.govresearchgate.netnih.govacs.org These reactions typically involve the reaction of an alkene or equivalent with a carbonyl compound or equivalent under acidic conditions, followed by cyclization. researchgate.net Biomimetic, redox-neutral cascade Prins-type cyclizations between indoles and aldehydes have been developed to access diverse indole terpenoid scaffolds, including those found in hapalindoles, in a single step. acs.orgresearchgate.netresearchgate.netnih.govacs.org

Functional Group Interconversions and Late-Stage Diversification in Synthesis

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another to facilitate the construction of complex molecules ic.ac.uk. In the synthesis of this compound and its analogues, FGIs play a crucial role in modifying synthetic intermediates and introducing necessary functionalities. Late-stage diversification, on the other hand, involves introducing structural variations at a late stage of a synthetic route, enabling the efficient generation of multiple analogues from a common intermediate nih.govresearchgate.netresearchgate.netnih.gov. This strategy is particularly valuable for exploring the structure-activity relationships of natural products like this compound.

The biosynthesis of hapalindole-type alkaloids naturally exhibits late-stage diversification from a conserved intermediate, cis-indolyl vinyl isonitrile researchgate.netresearchgate.net. This biological paradigm has inspired synthetic chemists to develop analogous strategies in the laboratory researchgate.netthieme-connect.comscribd.com.

One key functional group present in many hapalindoles is the isonitrile group nih.gov. Synthetic routes often involve the introduction or manipulation of this functional group nih.govwikipedia.org. The isonitrile functionality can be synthesized through various methods, including the dehydration of formamides organic-chemistry.orgresearchgate.net.

Another important aspect of functionalization in hapalindole synthesis is the manipulation of the indole core. While traditionally challenging, methods for the regioselective functionalization of the indole C4-H position, a site often substituted in hapalindoles, have been developed, including transition metal-catalyzed C-H activation rsc.org. These methods can be crucial for late-stage modifications.

Research findings highlight the use of specific reactions for functional group interconversion. For instance, oxidation reactions are frequently employed in the synthesis of hapalindoles and related compounds nih.govnih.gov. The introduction of halogen atoms, such as chlorine, is also observed in some hapalindole analogues, adding another layer of structural diversity uni.luuchicago.eduuni.lu.

The strategic placement and interconversion of functional groups throughout a synthetic sequence are critical for the successful construction of the complex polycyclic framework of this compound. Avoiding unnecessary functional group interconversions can contribute to more efficient and step-economic syntheses nih.gov.

Development of Scalable Synthetic Routes and Analogues

The development of scalable synthetic routes for natural products like this compound is essential for providing sufficient material for comprehensive biological evaluation and potential drug development u-tokyo.ac.jp. Scalable syntheses aim to produce compounds in larger quantities, often gram-scale or beyond, using practical and efficient procedures nih.govnih.gov.

Several research groups have focused on developing scalable total syntheses of hapalindoles and related alkaloids nih.govuchicago.eduu-tokyo.ac.jpnih.gov. These efforts often involve optimizing key steps to improve yields, reduce the number of steps, and avoid the use of expensive or difficult-to-handle reagents and protecting groups nih.govu-tokyo.ac.jp. The concept of "ideal" synthesis, which minimizes functional group interconversions and protecting groups, is a driving principle in developing more practical routes nih.govu-tokyo.ac.jp.

One example of a scalable approach is an eight-step, enantiospecific, protecting-group-free total synthesis of (−)-hapalindole U, a related hapalindole alkaloid, which features an oxidative indole–enolate coupling nih.govnih.gov. This route allowed for gram-scale access to hapalindole U, which could then be used as an intermediate for the synthesis of other related compounds nih.gov.

The development of scalable routes also facilitates the synthesis of hapalindole analogues. By accessing common intermediates on a larger scale, late-stage diversification strategies can be effectively implemented to generate a library of analogues for biological screening nih.govresearchgate.netresearchgate.netnih.gov.

Stereodivergent synthetic approaches have also been developed, allowing access to different stereoisomers of hapalindoles and related alkaloids from common starting materials uchicago.eduacs.orgresearchgate.net. This is particularly important for the hapalindole family, which exhibits significant stereochemical diversity nih.gov.

Biomimetic strategies, inspired by the proposed biosynthetic pathways of these alkaloids, have also been explored to develop efficient synthetic routes thieme-connect.comscribd.comnih.govacs.org. These approaches often involve cascade cyclization reactions that rapidly build molecular complexity thieme-connect.comacs.org.

The synthesis of this compound itself has been reported through various routes researchgate.netnih.govresearchgate.net. These syntheses often involve constructing the core tetracyclic framework and then introducing the specific functional groups and stereochemistry characteristic of this compound.

Structure Activity Relationship Sar Studies of Hapalindole H Derivatives

Impact of Isonitrile and Isothiocyanate Functionalities on Bioactivity

The presence of isonitrile (-N≡C) or isothiocyanate (-N=C=S) groups is a hallmark of many hapalindoles and is frequently associated with their biological activity. nih.govmathewsopenaccess.commathewsopenaccess.com These functional groups are relatively uncommon in natural products and possess the capacity to engage with biological targets through unique interactions, including coordination with metal ions. acs.orgsemanticscholar.org

Studies indicate that the isocyano group is often a crucial determinant of observed biological effects, such as the inhibition of bacterial biofilms and antimicrobial activity. mathewsopenaccess.comnih.gov For example, investigations into ambiguine (B12290726) isonitriles, structurally related to hapalindoles, have demonstrated antibacterial and antimycotic properties. mathewsopenaccess.com The electronic characteristics of the isocyano moiety, encompassing its σ-donor and π-acceptor capabilities, influence its interactions with biological macromolecules, potentially through hydrogen bonding or π-hole interactions. acs.orgsemanticscholar.org

While the isonitrile group is frequently highlighted as essential, some research suggests that the core molecular scaffold may hold greater importance for specific activities. A preliminary SAR study on hapalindole Q indicated that the hapalindole Q scaffold, rather than the isothiocyanate group, was indispensable for YAP1 binding and subsequent degradation. researchgate.net This underscores that the significance of the isonitrile or isothiocyanate group can vary depending on the particular biological target and the nature of the activity being studied.

Data concerning the impact of these functionalities can be complex, with different derivatives exhibiting varying potencies. For instance, ambiguine K, an isonitrile, displayed antitubercular activity against Mtb H37Rv with a minimum inhibitory concentration 90% (MIC90) of 6.6 μM, while structurally related isonitriles such as ambiguine C and M showed comparable activity. nih.gov

Role of Halogenation and Hydroxylation in Biological Activity

Halogen atoms, particularly chlorine, are commonly found in the structures of hapalindoles, including hapalindole A and G. nih.govmdpi.comnih.gov The incorporation of halogens can substantially modify the biological activity and physicochemical properties of organic molecules by influencing factors such as lipophilicity, electron distribution, and binding interactions. nih.gov

Hydroxylation, the introduction of a hydroxyl (-OH) group, represents another frequent modification observed in hapalindole derivatives, such as ambiguine M, which is a hydroxylated analog of ambiguine K. nih.gov Hydroxyl groups can act as hydrogen bond donors and acceptors, altering the molecule's polarity and its interactions with biological targets.

While detailed SAR data specifically focusing on the impact of halogenation and hydroxylation within hapalindole H itself is limited in the provided context, general observations from studies on related hapalindole-type alkaloids offer insights. For example, ambiguine M, a hydroxylated ambiguine, demonstrated anti-Mtb activity comparable to that of its non-hydroxylated counterpart, ambiguine K. nih.gov This suggests that, in certain instances, hydroxylation at specific positions may not lead to a drastic alteration in particular bioactivities. Halogenation, particularly chlorination, is a prominent feature in many bioactive hapalindoles and ambiguines and is often linked to their potent activities. nih.govnih.govnsf.gov Enzymatic halogenation, frequently catalyzed by halogenase enzymes, is a late-stage step in the biosynthesis of these compounds, emphasizing its potential importance for their biological roles. nih.govnih.gov

Influence of Polycyclic Core Modifications and Stereochemistry

The polycyclic core structure is a defining characteristic of hapalindoles, and alterations to this framework, alongside the molecule's stereochemistry, significantly influence their biological activity. nih.govresearchgate.netumich.edunih.gov Hapalindoles possess a complex ring system, typically tetracyclic, formed through the cyclization of tryptophan and a monoterpene unit. nih.govnih.gov Variations in cyclization patterns and the presence of additional rings, as observed in ambiguines which can feature an extra seven-membered ring, contribute to the structural diversity within this alkaloid family. nsf.govnsf.gov

The stereochemistry of the hapalindole core, particularly at key chiral centers (e.g., C10, C11, C12, and C15), is paramount for their biological effects. umich.edunih.gov Different stereoisomers can exhibit distinct biological profiles. For instance, 12-epi-hapalindole H, a stereoisomer of this compound, has been shown to cause embryo toxicity in zebrafish development, whereas this compound inhibits NF-κB and demonstrates selective cytotoxicity against prostate cancer cells. umich.edu This highlights the substantial impact of stereochemical differences on bioactivity.

The formation of the polycyclic core and the precise control of stereochemistry are mediated by specialized enzymes known as Stig cyclases. umich.edunih.gov These enzymes catalyze complex cyclization cascades and are responsible for the varied stereochemical patterns observed in hapalindole and fischerindole metabolites. umich.edunih.gov Studies on these cyclases reveal that their combinatorial pairing can govern the stereochemistry of the resulting hapalindole natural products. umich.edu

Modifications to the polycyclic core or changes in stereochemistry can affect the molecule's interaction with its biological target, influencing binding affinity, specificity, and downstream biological outcomes. The structural rigidity and the precise spatial arrangement of functional groups conferred by the polycyclic core and stereochemistry are key determinants of biological activity.

Pharmacophore Identification for Specific Bioactivities

Identifying the pharmacophore, which represents the essential molecular features responsible for biological activity, is a critical step in the rational design of new drugs. For this compound and its derivatives, pharmacophore identification involves pinpointing the structural elements and their spatial arrangement necessary for binding to a specific biological target and eliciting a desired biological response.

Based on SAR studies, certain features consistently appear to be important for the bioactivity of hapalindole-type alkaloids. The indole (B1671886) ring system is a common structural motif throughout the family and is likely involved in interactions with biological targets. nih.govnih.gov The isonitrile or isothiocyanate group is frequently identified as a key functional group, participating in binding or mediating the biological effect. mathewsopenaccess.comacs.orgnih.gov The polycyclic core provides a rigid scaffold that presents these functional groups in a specific three-dimensional orientation, which is crucial for recognition by the target. umich.edunih.gov

Pharmacophore models for hapalindole derivatives would likely incorporate features such as the indole nitrogen, the isonitrile/isothiocyanate carbon, and specific lipophilic and hydrogen-bonding regions defined by the polycyclic core and any substituents like halogens or hydroxyls. While detailed pharmacophore models specifically for this compound are not extensively described in the provided search results, studies on related compounds and the general SAR trends within the hapalindole family offer valuable insights. For example, the potential of isocyanides to function as unconventional pharmacophores, particularly through metal coordination or interactions with π-holes, is an area of ongoing exploration. acs.orgsemanticscholar.org

Bioactivity-guided purification studies have highlighted that compounds possessing unique chemical moieties, such as the nitrile group and the distinctive carbon scaffold, are responsible for the observed biological activities, further supporting the importance of these features in defining the pharmacophore. dost.gov.ph The identification of specific protein targets, such as NF-κB for this compound and ambiguine I isonitrile, provides a foundation for developing more refined pharmacophore models that accurately reflect the interactions with these particular targets. umich.edufrontiersin.org

Design and Synthesis of Hapalindole H Analogues for Chemical Biology Applications

Rational Design Principles for Analogue Synthesis

Rational design principles for synthesizing hapalindole H analogues are guided by understanding its core structure, key functional groups, and proposed biosynthetic pathway. The hapalindole core arises from a cis-indole isonitrile moiety and a geranyl monoterpene unit. nih.govrsc.org Biosynthetic studies have revealed a complex cascade of enzymatic reactions, including a Cope rearrangement, 6-exo-trig cyclization, and electrophilic aromatic substitution, which form the polycyclic scaffold. researchgate.netnih.govnih.gov

Design efforts often focus on modifying specific regions of the molecule to probe their importance for biological activity and to introduce new functionalities for chemical biology applications. This can involve altering the indole (B1671886) core, the isonitrile group, the terpene-derived cyclohexane (B81311) ring, or introducing halogen atoms or other substituents. nih.gov Understanding the stereochemistry at key chiral centers (C10, C11, C12, and C15) is also critical, as different stereoisomers can exhibit varied activities. nih.gov Rational design can be informed by insights gained from studying the enzymes involved in the biosynthesis, such as prenyltransferases and cyclases, and their acceptance of different substrates. researchgate.netnih.govumich.edu

Chemical Synthesis of this compound Analogues

The chemical synthesis of this compound analogues presents significant challenges due to the compound's structural complexity and density of functional groups. nih.gov Various synthetic strategies have been developed to access the hapalindole core and introduce structural diversity.

Early synthetic efforts often focused on total synthesis of the natural products to confirm their structures and provide material for biological evaluation. Approaches have included Lewis acid catalyzed Friedel-Crafts reactions of indole with cyclic allylic alcohols, intramolecular reductive Heck reactions, and nucleophilic epoxide opening reactions. researchgate.netresearchgate.netresearchgate.net Other strategies have involved oxidative cyclization, Prins-type cyclization, and reactions utilizing functionalized indole and cyclohexanone (B45756) derivatives. nih.govscribd.comacs.orgthieme-connect.com

More recent approaches aim for divergent and efficient routes to access a range of analogues from common intermediates. researchgate.netacs.org The concept of "redox economy," which minimizes unnecessary oxidation state changes, has also been applied to improve synthetic efficiency. acs.org

Chemoenzymatic Approaches for Diversification

Chemoenzymatic approaches, combining chemical synthesis with enzymatic transformations, have emerged as powerful tools for the diversification of this compound and related compounds. researchgate.netresearchgate.net These strategies leverage the exquisite selectivity of enzymes to perform complex chemical reactions that are challenging to achieve through traditional synthetic methods. researchgate.netmdpi.com

The enzymes from the hapalindole biosynthetic pathway, particularly prenyltransferases and cyclases (Stig cyclases), have been explored for their potential in generating structural diversity. researchgate.netnih.govumich.edu For instance, the prenyltransferase FamD2 and various Stig cyclases can be used in cascade biocatalysis to produce unnatural hapalindole-type metabolites. researchgate.netumich.edu Cell-free protein synthesis (CFPS) systems have been developed to rapidly screen the activity of these enzymes with different substrates and to produce novel analogues on a microscale. nih.govnih.govacs.org

Exploration of Unnatural Substrates and Derivatives

A key aspect of chemoenzymatic diversification is the exploration of unnatural substrates and derivatives. By providing the biosynthetic enzymes with modified precursors, researchers can generate a library of hapalindole analogues with altered structural features. researchgate.netnih.govnih.govumich.edu

Studies have shown that Stig cyclases can accept unnatural cis-indole isonitrile derivatives, including halogenated versions, to produce novel hapalindole and fischerindole compounds. nih.govnih.govacs.orgescholarship.org For example, using fluorinated cis-indole isonitrile derivatives with FamC1 cyclase has successfully generated fluorinated 12-epi-hapalindole U analogues. nih.govnih.govacs.orgescholarship.org This demonstrates the potential of using engineered biosynthesis to access analogues that would be difficult or impossible to synthesize solely through chemical means. nih.govumich.edu

In vitro Evaluation of Analogue Bioactivities and Mechanistic Studies

Synthesized this compound analogues are subjected to in vitro evaluation to assess their biological activities and to conduct mechanistic studies. These studies are crucial for understanding how the structural modifications impact activity and for identifying promising compounds for further investigation. researchgate.net

This compound itself has shown various biological activities, including antibacterial, antimycotic, insecticidal, and antimitotic properties. nih.govnih.govresearchgate.net It has also been identified as a potent inhibitor of NF-κB, a protein complex that plays a key role in inflammation, immunity, and cell survival. frontiersin.orgnih.gov Studies have shown that this compound can induce apoptosis in certain cancer cell lines, potentially through the intrinsic mitochondrial pathway, suggesting its potential as an anticancer lead compound. nih.gov

In vitro assays are used to determine the potency of analogues against specific biological targets or in relevant cell-based models. Mechanistic studies aim to elucidate the molecular interactions and pathways through which the analogues exert their effects. This can involve studying their binding to target proteins, their influence on cellular signaling pathways (such as NF-κB or Akt/mTOR), and their effects on cellular processes like apoptosis or autophagy. frontiersin.orgnih.gov Comparing the activities of different analogues helps to establish SAR, identifying which parts of the molecule are essential for specific biological effects. researchgate.net

Application in Chemical Biology Research and Probe Development

This compound analogues, particularly those with enhanced or modified activities, have significant applications in chemical biology research and probe development. Their diverse bioactivities and complex structures make them valuable tools for perturbing biological systems and studying molecular mechanisms. umich.eduresearchgate.net

Analogues can be designed and synthesized as molecular probes to investigate the function of their biological targets. This might involve incorporating tags for imaging or affinity purification, or introducing modifications that allow for photo-crosslinking to identify binding partners. researchgate.net The ability to generate structurally diverse analogues through chemoenzymatic or synthetic routes provides a platform for developing probes with improved specificity or desired properties. nih.govumich.edu

Furthermore, this compound analogues can serve as lead compounds for the development of new therapeutic agents. Their activity against targets like NF-κB suggests potential in areas such as cancer or inflammatory diseases. frontiersin.orgnih.gov Chemical biology studies using these analogues can provide crucial insights into disease mechanisms and validate potential therapeutic targets. researchgate.net The scalable production of this compound and its analogues through engineered biosynthesis in cyanobacteria also facilitates their availability for research and development. researchgate.net

Ecological and Environmental Significance of Hapalindole H Production

Inter-organismal Interactions and Chemical Defense

Hapalindole H and other hapalindoles are known for their diverse biological activities, which are indicative of their roles in inter-organismal interactions and chemical defense. mdpi.comresearchgate.netresearchgate.net These compounds exhibit activity against a range of organisms, including bacteria, fungi, algae, and invertebrates. mdpi.comresearchgate.netannualreviews.orgresearchgate.netthieme-connect.com

Antimicrobial Activity: Hapalindoles, including this compound, demonstrate potent inhibition of various microbes, such as bacteria and fungi. mdpi.comannualreviews.orgresearchgate.netthieme-connect.com This antimicrobial activity was a key factor in the initial isolation of hapalindoles from Hapalosiphon fontanalis. mdpi.com Studies have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi like Penicillium notatum, Aspergillus oryzae, and Candida albicans. mdpi.comannualreviews.org This suggests a defensive role against potential microbial competitors and pathogens in their environment. researchgate.netmdpi.com

Antialgal Activity: Hapalindoles are also effective inhibitors of the growth of other algae and cyanobacteria. mdpi.com This allelopathic effect can provide a competitive advantage to the producing cyanobacterium by inhibiting the growth of competing photosynthetic organisms. mdpi.commdpi.com

Insecticidal Activity: Several hapalindoles, including 12-epi-hapalindole H isonitrile, have shown toxicity to insect larvae, such as those of the fly Chironomus riparius and the mosquito Aedes aegypti. mdpi.comresearchgate.netmdpi.comresearchgate.net This suggests a role in defense against grazing invertebrates. mdpi.commdpi.com The observed insecticidal activity might be related to their ability to modulate sodium channels. mdpi.comresearchgate.net

Cytotoxicity: Some hapalindoles, including this compound, have shown cytotoxicity against mammalian cell lines. mdpi.comthieme-connect.comnih.gov While this activity has implications for potential biomedical applications, it may also suggest a broader defensive function against potential grazers or predators. mdpi.com

The production of these bioactive compounds can deter grazing, inhibit competing organisms, and potentially influence the structure of microbial communities in the cyanobacterium's habitat. researchgate.netmdpi.commdpi.comnih.govyoutube.com

Biosynthetic Regulation in Response to Environmental Cues

The biosynthesis of hapalindole-type alkaloids is a complex process initiated from L-tryptophan and geranyl pyrophosphate. umich.eduannualreviews.orgnih.govnsf.gov While the core biosynthetic pathway involving Stig cyclases has been elucidated, the specific environmental cues that regulate the production of this compound and its congeners are still under investigation. umich.edunih.govnsf.govnih.gov

Cyanobacteria often produce a mixture of various hapalindole-type alkaloids, and the specific profile can vary between species and even strains. mdpi.comnih.gov Terrestrial ecosystems, which often experience higher levels of fluctuation and stress, are noted as a main source of these compounds, suggesting that environmental conditions may influence their production. mdpi.com Further research is needed to fully understand how environmental factors such as nutrient availability, light intensity, temperature, and the presence of competing organisms or predators specifically trigger or modulate the expression of the genes involved in this compound biosynthesis. mdpi.comnih.gov Engineered cyanobacteria strains are being developed to study and potentially control the production of specific hapalindoles, which could aid in understanding the regulation of their biosynthesis. nih.gov

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Methodology : Follow bioorthogonal isonitrile-chlorooxime ligation pathways (e.g., ribulose-5-phosphate → cis-vinyl isocyanide → Hap H) . Document stereochemical outcomes via X-ray crystallography and optimize yields using Design of Experiments (DoE) .

- Quality Control : Report purity (>95% by HPLC), solvent residues, and spectroscopic data in supplementary materials to meet journal standards .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response data?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply Student’s t-test or ANOVA for group comparisons, ensuring p < 0.05 significance .

- Pitfalls : Avoid overinterpreting EC₅₀ values without FSR context; e.g., Hap H’s EC₅₀ = 5.96 µM for MCF-7 cells is less selective (FSR = 3.35) than for PC-3 cells .

Data Reporting and Ethical Considerations

Q. How should researchers structure manuscripts to comply with journal requirements for this compound studies?

- Guidelines : Separate results from discussion unless combined to highlight mechanistic insights (e.g., linking JC-1 data to mitochondrial apoptosis). Include detailed experimental protocols in supplementary materials, citing Beilstein Journal of Organic Chemistry standards .

- Ethics : Acknowledge funding sources (e.g., NIH P01CA125066) and disclose conflicts of interest .

Q. What steps ensure ethical use of biological materials in this compound research?

- Compliance : Obtain institutional approval for cyanobacterial sourcing (Fischerella spp.) and adhere to Nagoya Protocol guidelines for genetic resources. Document material transfer agreements (MTAs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.